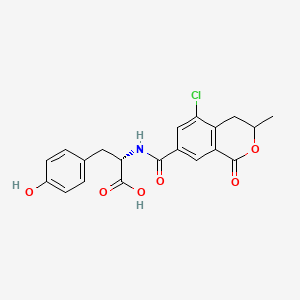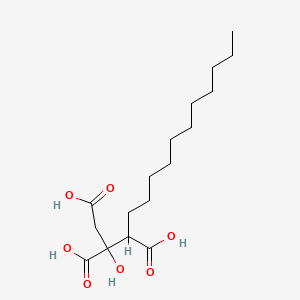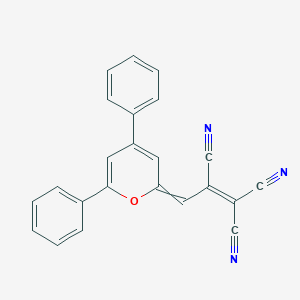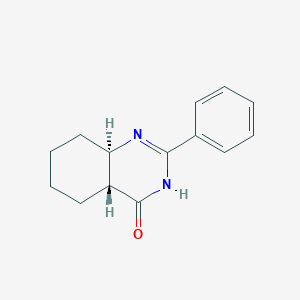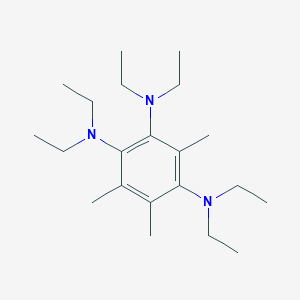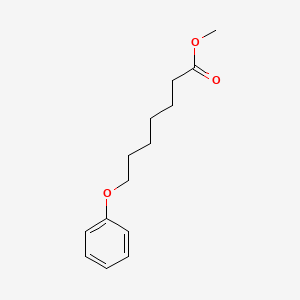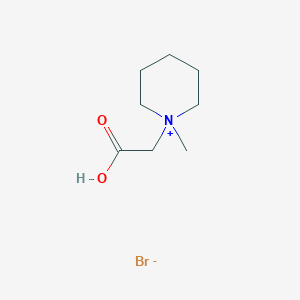![molecular formula C32H18N2O2 B14487203 2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) CAS No. 65475-17-4](/img/structure/B14487203.png)
2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by an oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) typically involves the condensation of 2-naphthol with ethylenediamine and formaldehyde in a 2:1:4 molar ratio at room temperature in a methanol solution . This reaction forms the oxazole ring and links the naphthalene units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or nitration can introduce new substituents on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Aplicaciones Científicas De Investigación
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in various applications such as organic electronics and photonics.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b6,7-b’]dithiophene diimides: These compounds have similar naphthalene-based structures but include sulfur atoms, which can alter their electronic properties.
Naphtho[2,3-b]thiophene diimide: This compound features a fused thiophene ring, providing different optoelectronic characteristics.
Uniqueness
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) is unique due to its specific arrangement of naphthalene and oxazole units, which imparts distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics.
Propiedades
Número CAS |
65475-17-4 |
|---|---|
Fórmula molecular |
C32H18N2O2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-(7-benzo[f][1,3]benzoxazol-2-ylnaphthalen-1-yl)benzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C32H18N2O2/c1-3-8-22-17-29-27(15-20(22)6-1)33-31(35-29)24-13-12-19-10-5-11-25(26(19)14-24)32-34-28-16-21-7-2-4-9-23(21)18-30(28)36-32/h1-18H |
Clave InChI |
SVYRVCWLGDVENW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)C4=CC5=C(C=CC=C5C6=NC7=CC8=CC=CC=C8C=C7O6)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


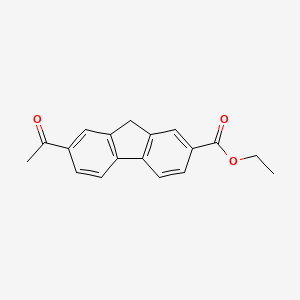
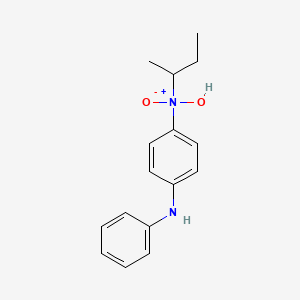

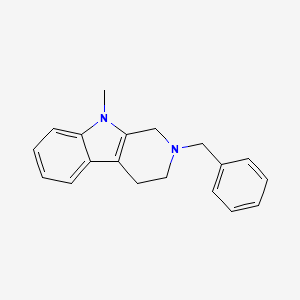

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
